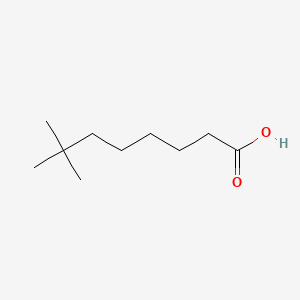
4-(6-chloro-1H-indol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(6-chloro-1H-indol-3-yl)butanoic acid” is a chemical compound that is not widely documented. It is a derivative of indole, a heterocyclic compound, and butanoic acid . Indole derivatives are known to exhibit a distinct reactivity and play a significant role in cell biology .
Synthesis Analysis
The synthesis of similar indole-based compounds has been reported in the literature . For instance, “4-(1H-indol-3-yl)butanoic acid” was transformed into “ethyl 4-(1H-indol-3-yl)butanoate” through a reaction involving absolute ethanol and concentrated sulfuric acid .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-chloro-1H-indol-3-yl)butanoic acid involves the synthesis of 6-chloro-1H-indole, which is then reacted with butyric acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "aniline", "sodium hydroxide", "butyric acid", "thionyl chloride", "triethylamine", "potassium carbonate", "acetic anhydride", "sodium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium iodide", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Synthesis of 6-chloro-1H-indole:", "1. Dissolve aniline in acetic acid and cool to 0°C.", "2. Add a solution of sodium nitrite in water dropwise while stirring.", "3. Add a solution of copper(I) chloride in water and stir for 10 minutes.", "4. Add a solution of sodium iodide in water and stir for 10 minutes.", "5. Add a solution of 4-chlorobenzenesulfonyl chloride in ethyl acetate and stir for 1 hour.", "6. Extract the product with ethyl acetate and wash with sodium bicarbonate and water.", "7. Dry over sodium sulfate and evaporate the solvent to obtain 6-chloro-1H-indole.", "Synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid:", "1. Dissolve 6-chloro-1H-indole and butyric acid in diethyl ether.", "2. Add thionyl chloride dropwise while stirring.", "3. Add triethylamine and stir for 1 hour.", "4. Evaporate the solvent and dissolve the residue in acetic anhydride.", "5. Add sodium acetate and stir for 1 hour.", "6. Add water and extract the product with ethyl acetate.", "7. Wash with sodium bicarbonate and water.", "8. Dry over magnesium sulfate and evaporate the solvent to obtain 4-(6-chloro-1H-indol-3-yl)butanoic acid." ] } | |
Numéro CAS |
91395-87-8 |
Nom du produit |
4-(6-chloro-1H-indol-3-yl)butanoic acid |
Formule moléculaire |
C12H12ClNO2 |
Poids moléculaire |
237.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



